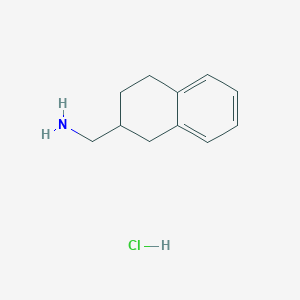

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSGSJPRMEWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of viable synthetic routes.

Introduction: The Significance of the Tetrahydronaphthalene Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, making it an ideal template for designing ligands that target a variety of biological receptors. The amine functional group, particularly a primary aminomethyl substituent at the 2-position, serves as a crucial anchor for interactions with biological targets or as a handle for further chemical elaboration. This guide will explore robust and scalable methods for the synthesis of this valuable intermediate.

Primary Synthetic Pathway: Reduction of a Carboxamide Intermediate

A reliable and frequently employed strategy for the synthesis of primary amines involves the reduction of a corresponding carboxamide. This pathway offers high yields and utilizes well-established chemical transformations. The synthesis begins with the commercially available 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

The overall transformation is a two-step process:

-

Amide Formation: Conversion of the carboxylic acid to 1,2,3,4-tetrahydronaphthalene-2-carboxamide.

-

Amide Reduction: Reduction of the carboxamide to the target primary amine, (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine.

-

Salt Formation: Conversion to the stable hydrochloride salt.

Causality and Experimental Choices

The choice of this pathway is predicated on the high efficiency and selectivity of each step. Carboxylic acids are generally stable and readily available starting materials. Their conversion to amides is a fundamental and high-yielding reaction in organic synthesis. The subsequent reduction of the amide with a powerful hydride-donating agent like Lithium Aluminum Hydride (LAH) is a robust method for producing primary amines without a carbon-carbon double bond being affected.[2][3]

Visualizing the Primary Pathway

Caption: Synthesis from a carboxylic acid via an amide intermediate.

Experimental Protocol: Primary Pathway

Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carboxamide

-

Acid Chloride Formation: To a solution of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride, which is typically used in the next step without further purification.

-

Amination: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise. Stir the mixture vigorously for 1-2 hours at 0 °C. Upon completion (monitored by TLC), dilute the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,2,3,4-tetrahydronaphthalene-2-carboxamide. The product can be purified by recrystallization if necessary.

Step 2: Reduction to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[4]

-

Addition: Dissolve the 1,2,3,4-tetrahydronaphthalene-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH in grams (Fieser workup).[5] Stir the resulting granular precipitate at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

-

Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine as an oil.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise with stirring until the mixture becomes acidic.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to obtain the final product.

Alternative Synthetic Pathway: Reduction of a Nitrile Intermediate

An excellent alternative route involves the reduction of a nitrile. This method is particularly attractive due to the stability of the nitrile intermediate and the availability of various reduction methods, including catalytic hydrogenation, which is often preferred in industrial settings for its operational simplicity and reduced waste.

Causality and Experimental Choices

The nitrile group is a versatile precursor to primary amines. The key step, the reduction of the C≡N triple bond, can be achieved with high efficiency. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is a green and scalable option.[6][7] The starting nitrile, 1,2,3,4-tetrahydronaphthalene-2-carbonitrile, can be prepared from the corresponding halide via nucleophilic substitution with a cyanide salt.

Visualizing the Alternative Pathway

Caption: Synthesis from a halide via a nitrile intermediate.

Experimental Protocol: Alternative Pathway

Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

(This assumes the precursor 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is available, which can be synthesized from the corresponding alcohol, itself derived from the reduction of the carboxylic acid or ester.)

-

Dissolve 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

-

Add sodium cyanide (NaCN, 1.2 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield pure 1,2,3,4-tetrahydronaphthalene-2-carbonitrile.

Step 2: Reduction to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine

-

Setup: To a solution of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (1.0 eq) in ethanol, add Raney Nickel (approx. 10% by weight) as a slurry in ethanol. The reaction is often carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[6]

-

Hydrogenation: Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).

-

Heat the reaction to 50-80 °C and agitate until hydrogen uptake ceases.

-

Isolation: Cool the vessel, vent the hydrogen, and carefully filter the catalyst through a pad of Celite®. Rinse the catalyst with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation of the Hydrochloride Salt

-

Follow the same procedure as described in Step 3 of the primary pathway to precipitate and isolate the final hydrochloride salt.

Quantitative Data Summary and Pathway Comparison

| Parameter | Primary Pathway (Amide Reduction) | Alternative Pathway (Nitrile Reduction) |

| Starting Material | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene |

| Key Intermediates | Carboxamide | Nitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | H₂ / Raney Ni (or other catalyst) |

| Typical Yields | Generally high (80-95% for each step) | Good to high (70-90% for each step) |

| Scalability | Good, but requires handling of LAH | Excellent, well-suited for industrial scale |

| Safety/Waste | LAH is highly reactive and pyrophoric; generates aluminum salt waste. | H₂ is flammable; catalyst is pyrophoric when dry but can be recycled. Greener option. |

| Selectivity | Excellent for primary amine formation. | Good, but can form secondary/tertiary amines if conditions (e.g., ammonia) are not optimized.[7][8] |

Conclusion

Both the amide reduction and nitrile reduction pathways represent viable and effective methods for the synthesis of this compound.

-

The Primary Pathway via amide reduction is a classic, robust laboratory-scale synthesis that offers excellent yields and predictability. Its main drawback is the use of the hazardous reagent Lithium Aluminum Hydride.

-

The Alternative Pathway via nitrile reduction provides a more "green" and industrially scalable option, leveraging catalytic hydrogenation. While it may require more optimization to ensure selectivity for the primary amine, it avoids the use of stoichiometric, pyrophoric metal hydrides.

The choice between these pathways will ultimately depend on the specific requirements of the research or development team, including scale, available equipment, and safety protocols.

References

- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Reductive Amination of 2-Tetralone for 2-Aminotetralin Synthesis. BenchChem.

- Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- The Organic Reaction. (n.d.). Reductive Amination - Common Conditions. The Organic Reaction.

- LibreTexts. (2023).

- LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts.

- Pat-chem. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry.

- Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(36), 7899-7906.

- Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Chemical Science, 12, 6148-6155.

- ResearchGate. (2021). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Request PDF.

- Grant, C., et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.

- Hegedüs, C., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 431-443.

- Science of Synthesis. (n.d.).

- YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH).

- University of Rochester. (2026). Workup: Aluminum Hydride Reduction. Department of Chemistry.

- Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87).

- ResearchGate. (2015). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

- PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

- ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents.

- PrepChem. (n.d.). Synthesis of (1-hydroxy-1,2,3,4-tetrahydronaphthyl)methylamine.

- ChemScene. (n.d.). 129280-17-7 | (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine.

- NIH. (n.d.). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.

Sources

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. pp.bme.hu [pp.bme.hu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride

Introduction

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a primary amine hydrochloride salt that belongs to the tetralin class of compounds. The tetralin scaffold, a partially hydrogenated naphthalene ring system, is a key structural motif in a variety of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for formulation development, analytical method design, and interpreting structure-activity relationships.

This document provides foundational data on the compound's identity, structure, and key physical and chemical parameters. Where experimental data for this specific molecule is not publicly available, this guide furnishes detailed, field-proven experimental protocols for its determination, ensuring a self-validating framework for its characterization.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This section outlines the fundamental descriptors for this compound.

Core Identifiers

A summary of the key identification parameters for this compound is presented in Table 1.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 136759-34-7 | [1] |

| Molecular Formula | C₁₁H₁₆ClN | [1] |

| Molecular Weight | 197.70 g/mol | [2] |

| Canonical SMILES | C1C(CC2=CC=CC=C2C1)CN.Cl | N/A |

| InChIKey | WDCSGSJPRMEWKZ-UHFFFAOYSA-N | N/A |

Structural Elucidation

The molecular structure of this compound is depicted below. The structure consists of a tetrahydronaphthalene core with a methanamine substituent at the 2-position of the saturated ring, which exists as a hydrochloride salt.

Caption: Molecular Structure of this compound.

Physicochemical Characterization

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior. This section details the known properties and provides robust methodologies for the experimental determination of key parameters.

Physical State and Appearance

This compound is expected to be a solid at room temperature, typical of amine hydrochloride salts. The appearance should be recorded as part of routine quality control.

Thermal Properties

Thermal analysis provides insights into the melting behavior, thermal stability, and polymorphism of a compound.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature at least 20 °C above the expected melting point at a heating rate of 10 °C/min.

-

-

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of a drug candidate in various media is a critical factor influencing its absorption and bioavailability. The hydrochloride salt form of this amine is expected to enhance its aqueous solubility compared to the free base. A detailed solubility profile should be established in a range of pharmaceutically relevant solvents.

Table 2: Predicted and Experimental Solubility

| Solvent | Predicted Solubility | Experimental Determination Protocol |

| Water | Soluble | Protocol for Aqueous Solubility |

| Methanol | Soluble | Protocol for Organic Solvent Solubility |

| Ethanol | Soluble | Protocol for Organic Solvent Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble | Protocol for Organic Solvent Solubility |

| Dichloromethane | Sparingly Soluble to Insoluble | Protocol for Organic Solvent Solubility |

| Acetonitrile | Sparingly Soluble | Protocol for Organic Solvent Solubility |

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. For a primary amine hydrochloride, the pKa will correspond to the equilibrium between the protonated amine (R-NH₃⁺) and the free amine (R-NH₂).

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent system if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the amine has been neutralized.

Spectroscopic and Chromatographic Characterization

A comprehensive spectroscopic and chromatographic profile is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, aliphatic protons of the tetralin ring, and the protons of the methanamine group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Interpretation: Assign the observed chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands are summarized in Table 3.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1250-1020 |

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺, corresponding to the free base, is expected to be observed.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis.

Caption: General Workflow for Purity Assessment by HPLC.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 214 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. While some specific experimental values for this compound are not widely published, the detailed protocols provided herein offer a robust and scientifically sound approach for their determination. A thorough understanding of these properties is indispensable for advancing the development of any potential therapeutic agent based on this promising chemical scaffold.

References

-

PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a member of the 2-aminotetralin (2-AT) structural class, is a neuromodulatory agent with a complex pharmacological profile. This technical guide provides a comprehensive analysis of its core mechanism of action, drawing upon the established pharmacology of the 2-aminotetralin scaffold and its derivatives. The primary mechanism appears to be the modulation of monoaminergic systems through the inhibition of serotonin and norepinephrine reuptake. Evidence also suggests interactions with dopamine pathways and potential engagement with opioid receptors. This document will delve into the structure-activity relationships, receptor binding affinities, functional activities, and downstream signaling pathways associated with this class of compounds, offering a foundational understanding for researchers in pharmacology and drug development.

Introduction: The 2-Aminotetralin Scaffold

The tetralin nucleus, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclohexane ring, serves as a privileged scaffold in medicinal chemistry. The introduction of an amine group at the 2-position of the tetrahydronaphthalene ring system yields 2-aminotetralin (2-AT), a rigid analog of phenylethylamine. This conformational constraint provides a valuable tool for probing the structural requirements of monoaminergic receptors and transporters. (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is a derivative of 2-AT, featuring a methylene spacer between the tetralin core and the amine group. This structural modification can influence receptor affinity and functional activity.

Core Mechanism of Action: Modulation of Monoamine Transporters

The principal mechanism of action for 2-aminotetralin and its close analogs is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).

2.1. Inhibition of Serotonin and Norepinephrine Reuptake

Studies on 2-aminotetralin have demonstrated its ability to inhibit the reuptake of serotonin and norepinephrine in the brain.[1][2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This dual-action profile is a characteristic of several antidepressant and anxiolytic medications.

2.2. Dopaminergic Activity

The 2-aminotetralin scaffold is also known to interact with the dopamine system. In vivo studies have shown that 2-aminotetralin can fully substitute for d-amphetamine in drug discrimination tests, suggesting a dopamine-releasing or reuptake-inhibiting effect.[1] Structure-activity relationship (SAR) studies of 2-aminotetralin analogs have revealed that substitutions on the aromatic ring and the amine group can significantly influence dopamine receptor affinity and functional activity, leading to compounds with agonist or antagonist profiles.[3][4][5][6] For instance, the presence of hydroxyl groups on the benzene ring, particularly at the 5 and 6 positions, has been shown to enhance dopaminergic agonist activity.[4]

Experimental Protocol: Monoamine Transporter Inhibition Assay

A standard method to determine the inhibitory potency of a compound on monoamine transporters is through a radioligand uptake assay in cells expressing the recombinant human transporters (hSERT, hNET, hDAT).

Principle: This assay measures the ability of the test compound to compete with a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for hNET, or [3H]DA for hDAT) for uptake into the cells.

Step-by-Step Methodology:

-

Cell Culture: Maintain HEK-293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture medium.

-

Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Assay Procedure:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Direct Receptor Interactions: A Polypharmacological Profile

Beyond its effects on monoamine transporters, the aminotetralin scaffold has been shown to interact directly with a variety of G protein-coupled receptors (GPCRs).

3.1. Serotonin Receptor Affinity

Derivatives of 2-aminotetralin are well-known for their high affinity for several serotonin receptor subtypes.

-

5-HT1A Receptors: Many 2-aminotetralin derivatives, such as the prototypical 8-OH-DPAT, are potent and selective 5-HT1A receptor agonists.[7] Structure-activity relationship studies have shown that substitutions on both the aromatic ring and the amine are crucial for high affinity and agonist activity at this receptor.[8]

-

5-HT7 Receptors: The 2-aminotetralin scaffold has also been incorporated into ligands targeting the 5-HT7 receptor, with some derivatives exhibiting high affinity and agonist or antagonist properties.

3.2. Dopamine Receptor Affinity

As mentioned, the 2-aminotetralin structure is a key pharmacophore for dopamine receptor ligands.[5] Depending on the substitution pattern, these compounds can act as agonists or antagonists at D1-like and D2-like dopamine receptors.[3]

3.3. Opioid Receptor Affinity

Interestingly, recent research has identified aminomethyl tetrahydronaphthalene derivatives as ligands for opioid receptors. While structurally distinct from the topic compound, these findings suggest that the broader chemical class may possess affinity for these receptors. A study on several aminomethyl tetrahydronaphthalene derivatives reported the following binding affinities (Ki):

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| FW-AII-OH-1 | >1000 | >1000 | 141.2 |

| FW-AII-OH-2 | >1000 | 4.64 | >1000 |

| FW-DI-OH-2 | >1000 | 8.65 | >1000 |

| FW-DIII-OH-2 | >1000 | 228.45 | >1000 |

Data from "Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors" (2022).

This data indicates that certain aminomethyl tetrahydronaphthalene derivatives can be potent and selective ligands for the δ- and κ-opioid receptors.

Signaling Pathways

The functional consequences of receptor and transporter interactions by this compound are dictated by the downstream signaling pathways of its molecular targets.

4.1. Monoamine Transporter Inhibition

By blocking the reuptake of serotonin and norepinephrine, the compound indirectly modulates a multitude of signaling pathways that are activated by these neurotransmitters through their respective receptors (e.g., Gs, Gi, and Gq-coupled serotonin and adrenergic receptors).

4.2. Direct Receptor Activation/Inhibition

Should the compound act as an agonist or antagonist at specific GPCRs, it would directly influence intracellular second messenger systems.

-

Agonism at Gi-coupled receptors (e.g., 5-HT1A, D2-like, Opioid): This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.

-

Agonism at Gs-coupled receptors (e.g., D1-like, 5-HT7): This would stimulate adenylyl cyclase, leading to an increase in cAMP and activation of PKA.

Diagram: Postulated Signaling Pathways

Caption: Postulated signaling pathways affected by the compound.

Conclusion

This compound is a pharmacologically active molecule whose mechanism of action is primarily centered on the modulation of monoaminergic neurotransmission. Based on the well-documented activities of the 2-aminotetralin class, its core mechanism involves the inhibition of serotonin and norepinephrine transporters, leading to increased synaptic availability of these neurotransmitters. Furthermore, the potential for direct interactions with a range of serotonin, dopamine, and even opioid receptors suggests a complex, polypharmacological profile. Future research should focus on a comprehensive in vitro pharmacological profiling of this specific compound to quantitatively determine its binding affinities and functional activities at a broad panel of neurochemical targets. Such data will be invaluable for elucidating its precise mechanism of action and guiding its potential therapeutic applications.

References

-

2-Aminotetralin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Mokrosz, M. J., Paluchowska, M. H., & Chojnacka-Wójcik, E. (1993). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of medicinal chemistry, 36(17), 2502–2505.

- Seiler, M. P., Hagenbach, A., & Markstein, R. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of medicinal chemistry, 30(11), 2091–2097.

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367.

- Horn, A. S. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology, biochemistry, and behavior, 17 Suppl 1, 11–19.

- DeWald, H. A., Heffner, T. G., & Jaen, J. C. (1991). Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of medicinal chemistry, 34(3), 1093–1101.

- Leopoldo, M., Berardi, F., Colabufo, N. A., Contino, M., Lacivita, E., Niso, M., Perrone, R., & Tortorella, V. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of medicinal chemistry, 47(26), 6616–6623.

- Gmeiner, P., & Hübner, H. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS chemical neuroscience.

- Neumeyer, J. L., & Booth, R. G. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of pharmaceutical sciences, 82(5), 521–525.

- Che, T., Majumdar, S., & Li, M. (2012). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS chemical neuroscience, 3(10), 769–783.

- Cannon, J. G., Perez, J. A., & Pease, J. P. (1979). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of medicinal chemistry, 22(11), 1323–1329.

- Tetralone-based monoamine reuptake inhibitors. (n.d.). Google Patents.

- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 698–714.

- Substituted piperidine compound and use thereof. (n.d.). Google Patents.

- Heterocyclic compound. (n.d.). Google Patents.

- Gsk-3beta inhibitor. (n.d.). Google Patents.

- 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. (n.d.). Google Patents.

Sources

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Biological Activity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride and its Analogs

Executive Summary: This document provides an in-depth technical analysis of the biological activity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a member of the aminotetralin class of compounds. The rigid tetrahydronaphthalene scaffold serves as a privileged structure in medicinal chemistry, effectively mimicking the conformation of endogenous monoamines and enabling interaction with a variety of central nervous system (CNS) targets.[1] This guide synthesizes current knowledge on the pharmacodynamics, structure-activity relationships, and potential applications of this compound and its close analogs. It details its interactions with monoaminergic systems, including serotonin and dopamine receptors and transporters, and explores how modifications to the core structure can direct activity towards other targets like opioid and histamine receptors. Furthermore, this guide outlines key experimental protocols for characterizing such compounds, providing a framework for researchers and drug development professionals engaged in CNS research.

Introduction to the Aminotetralin Scaffold

The 2-aminotetralin framework is a cornerstone in the design of CNS-active agents. Its bicyclic structure locks the phenethylamine moiety, a common feature of many neurotransmitters, into a specific conformation. This structural rigidity reduces the entropic penalty of binding to a receptor and can lead to higher affinity and selectivity compared to more flexible molecules. (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, as a primary amine derivative, serves as a critical synthetic intermediate and a foundational structure for exploring interactions with neurotransmitter systems.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for use in pharmaceutical formulations and biological assays.[1] The versatility of this scaffold is demonstrated by the diverse pharmacological profiles of its derivatives, which range from dopamine agonists to serotonin reuptake inhibitors and beyond.[1][2]

Chemical Properties and Structure-Activity Relationships (SAR)

The biological activity of aminotetralin derivatives is highly dependent on their substitution patterns and stereochemistry. Understanding these relationships is critical for designing selective ligands.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| Scaffold | Aminomethyl-tetrahydronaphthalene |

| Key Features | Rigid bicyclic core, primary amine |

Core Structure-Activity Insights:

-

Monoaminergic Activity: The unsubstituted aminotetralin scaffold shows a propensity to interact with serotonin (5-HT) and norepinephrine (NE) systems, primarily through inhibition of their reuptake transporters.[1] It has also been reported to act as a partial agonist at 5-HT1A and 5-HT2C receptors.[1]

-

Dopaminergic Potentiation: The addition of hydroxyl groups to the aromatic ring significantly enhances dopaminergic activity. The 5,6-dihydroxy substitution pattern, in particular, creates a potent dopamine receptor agonist, mimicking the catechol structure of dopamine itself.[2] N-alkylation, such as with two propyl groups, has also been shown to be favorable for dopamine agonism.[2][3]

-

Chirality: Stereochemistry is a critical determinant of activity. For instance, in 5-hydroxy-2-dipropylaminotetralin, the dopaminergic activity is confined almost exclusively to the levorotatory (-) enantiomer.[3]

-

Scaffold Repurposing: Modifications beyond simple substitutions can completely shift the biological target. The addition of a phenyl group at the 1-position can yield high-affinity histamine H1 receptor antagonists.[4] Further derivatization into ketopiperazines has produced Melanin-concentrating hormone (MCH-R1) antagonists, while other analogs have been developed as potent and selective opioid receptor ligands.[5][6]

Pharmacodynamics: A Multi-Target Profile

The aminotetralin scaffold is pharmacologically promiscuous, with derivatives showing activity at numerous CNS targets.

Interaction with Monoaminergic Systems

The primary mechanism of action for many simpler aminotetralins involves the modulation of monoamine neurotransmitters.

-

Reuptake Inhibition: (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine and its close analogs are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentrations.[1] This is a well-established mechanism for antidepressant efficacy.

-

Dopamine Agonism: As previously noted, specific hydroxylation and N-alkylation patterns confer potent dopamine receptor agonist activity.[2][3] This action is responsible for effects such as stereotyped behavior in animal models.[3]

Caption: Monoamine reuptake inhibition by aminotetralin derivatives.

Opioid Receptor Modulation

Computational and synthetic studies have revealed that aminomethyl tetrahydronaphthalene derivatives can be potent agonists at opioid receptors, particularly the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[5]

-

Mechanism of Activation: Molecular dynamics simulations suggest a detailed, stepwise mechanism for receptor activation by these ligands.[5] This involves the disruption of intramolecular interactions within the receptor, such as the "3-7 lock" between transmembrane helices 3 and 7, and the "DRY lock," leading to a conformational change that allows for G-protein binding and signal transduction.[5] This level of mechanistic insight is invaluable for the rational design of biased agonists with improved therapeutic profiles.

Caption: General signaling pathway for G-protein coupled receptor (GPCR) activation.

Off-Target Activity and Safety Considerations

A critical aspect of drug development is assessing off-target activities that can lead to adverse effects. For CNS-active drugs, binding to the hERG potassium channel is a major concern due to the risk of cardiac QT prolongation.

-

hERG Liability: Studies on aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists established a direct correlation between hERG binding affinity and observed QT prolongation in vivo.[6] This highlights the necessity of incorporating hERG screening early in the development of any novel aminotetralin derivative to engineer out this liability while retaining on-target potency.[6]

Potential Therapeutic Applications and Research Utility

Given its diverse pharmacology, the aminotetralin scaffold holds potential in several therapeutic areas:

-

Neurological and Psychiatric Disorders: The modulation of serotonin, norepinephrine, and dopamine systems suggests potential applications in treating depression, anxiety, and other mood disorders.[1][7]

-

Pain Management: Derivatives targeting opioid receptors could be developed as novel analgesics.[5]

-

Antimicrobial and Anticancer Research: Although less common, some tetrahydronaphthalene derivatives have been investigated for antimicrobial and anticancer properties, demonstrating the broad biological potential of the core structure.[7][8][9]

-

Research Tool: Perhaps its most immediate value is as a molecular probe and a starting point for medicinal chemistry campaigns. Its rigid structure and well-defined SAR allow researchers to systematically probe receptor binding pockets and design new ligands with tailored pharmacological profiles.[1][5]

Key Experimental Protocols

Characterizing the biological activity of a compound like this compound requires a tiered approach of in vitro and in vivo assays.

Protocol: In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific molecular target (e.g., serotonin transporter, SERT).

-

Causality: This assay quantifies the direct interaction between the compound and its target protein. A low Kᵢ value indicates high binding affinity. It is a foundational experiment for establishing on-target activity and selectivity.

-

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor/transporter (e.g., HEK293 cells transfected with hSERT) in a suitable buffer and prepare a crude membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound.

-

Controls: Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-labeled ligand to saturate the target).

-

Incubation: Incubate the plate at a defined temperature for a period sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Self-Validation: The inclusion of appropriate controls and the use of a saturating concentration of a known competitor for non-specific binding ensures the reliability of the measured affinity for the specific target.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Neurotransmitter Uptake Assay

-

Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit a specific neurotransmitter transporter.

-

Causality: While binding assays measure affinity, functional assays measure the biological consequence of that binding. This experiment directly tests the hypothesis that the compound inhibits transporter function.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the transporter of interest (e.g., CHO cells with hDAT for the dopamine transporter) in a multi-well plate.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control in a physiological buffer.

-

Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Terminate Uptake: Stop the reaction by rapidly aspirating the buffer and washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.

-

Quantification: Transfer the lysate to a scintillation vial and measure radioactivity.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

-

-

Self-Validation: Running a parallel experiment at 4°C or in the presence of a known potent inhibitor (e.g., cocaine for DAT) is used to define non-specific uptake and validate that the measured signal is transporter-dependent.

Conclusion

This compound is a prototypical example of the pharmacologically significant aminotetralin class. Its biological profile is centered on the modulation of monoaminergic systems, acting as a reuptake inhibitor and serving as a foundation for potent dopamine receptor agonists.[1][2] The true value of this scaffold, however, lies in its remarkable versatility. Subtle and significant chemical modifications can redirect its biological activity to a wide array of CNS targets, including opioid, histamine, and MCH receptors, making it an invaluable tool in neuroscience research and a promising starting point for the development of novel therapeutics.[4][5][6] A thorough understanding of its structure-activity relationships, coupled with rigorous in vitro and in vivo characterization, is essential for unlocking the full potential of this privileged chemical scaffold.

References

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.

-

Benchchem. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7.

-

Lelièvre, G., et al. (2012). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.

-

Fu, Y., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. Semantic Scholar.

-

Meyers, K. M., et al. (2007). Aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists--Increasing selectivity over hERG. Bioorganic & Medicinal Chemistry Letters, 17(3), 819-22.

-

Kasséhin, U. C., et al. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. Journal of Chemical and Pharmaceutical Research, 7(1), 162-167.

-

McDonnell, M. E., et al. (1995). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 38(11), 1968-75.

-

Smolecule. (n.d.). (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

-

Grol, C. J., et al. (2000). Synthesis, Evaluation, and Comparative Molecular Field Analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for Histamine H(1) Receptors. Journal of Medicinal Chemistry, 43(10), 1949-64.

-

Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7087.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation, and comparative molecular field analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists--Increasing selectivity over hERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine [smolecule.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride: Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS No. 136759-34-7). As a crucial building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application in drug discovery and development. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide will provide a detailed predictive analysis based on the well-characterized parent molecule, 1,2,3,4-tetrahydronaphthalene, and the expected spectral contributions of the aminomethyl substituent.

Molecular Structure and Spectroscopic Overview

This compound possesses a tetralin core with a methanamine hydrochloride substituent at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for many pharmaceutical applications.

Molecular Formula: C₁₁H₁₆ClN Molecular Weight: 197.70 g/mol

The structural elucidation of this molecule relies on a synergistic application of various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will map the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will determine the molecular weight and fragmentation pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The following predictions are based on the known spectra of 1,2,3,4-tetrahydronaphthalene and the application of standard substituent chemical shift effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the protons of the aminomethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 3.0 | m | 2H | Benzylic protons (H-4) |

| ~ 2.8 | m | 2H | Benzylic protons (H-1) |

| ~ 2.9 | d | 2H | Methylene protons adjacent to nitrogen (CH₂-NH₃⁺) |

| ~ 2.0 | m | 1H | Methine proton (H-2) |

| ~ 1.8 | m | 2H | Aliphatic protons (H-3) |

| ~ 8.2 | br s | 3H | Ammonium protons (-NH₃⁺) |

Causality Behind Experimental Choices: The choice of a polar solvent such as DMSO-d₆ or D₂O is crucial for dissolving the hydrochloride salt. The acidic protons of the ammonium group may exchange with D₂O, leading to the disappearance of their signal, which can be a useful diagnostic experiment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 137 | Quaternary aromatic carbon (C-4a) |

| ~ 135 | Quaternary aromatic carbon (C-8a) |

| ~ 129 | Aromatic CH (C-6, C-7) |

| ~ 126 | Aromatic CH (C-5, C-8) |

| ~ 45 | Methylene carbon adjacent to nitrogen (CH₂-NH₃⁺) |

| ~ 35 | Methine carbon (C-2) |

| ~ 30 | Benzylic methylene carbon (C-4) |

| ~ 29 | Benzylic methylene carbon (C-1) |

| ~ 28 | Aliphatic methylene carbon (C-3) |

Expertise & Experience: The chemical shifts of the aromatic carbons are predicted based on the values for 1,2,3,4-tetrahydronaphthalene, with minor expected variations due to the substituent at the 2-position. The aliphatic carbon signals are shifted downfield compared to unsubstituted alkanes due to the influence of the aromatic ring and the aminomethyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024-4096 scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the aliphatic C-H bonds, and the primary ammonium salt.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| 1600-1500 | N-H bend | Primary ammonium (-NH₃⁺) |

| 750-700 | C-H out-of-plane bend | Aromatic ring (ortho-disubstituted pattern) |

Trustworthiness: The presence of a broad absorption in the 3000-2800 cm⁻¹ region is a strong indicator of the ammonium salt. This, in conjunction with the aromatic and aliphatic C-H stretching and bending vibrations, provides a self-validating system for the key functional groups in the molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion: For the free base, the expected molecular ion [M]⁺ would be at m/z 161.12. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.13.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through pathways that lead to stable carbocations.

Caption: Predicted major fragmentation pathways for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine.

A key fragmentation pathway would involve the loss of ammonia (NH₃) from the protonated molecule, leading to a fragment at m/z 145. Another likely fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium-like ion or other resonance-stabilized carbocations.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 162) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the reliability of results in drug discovery and development workflows.

References

-

NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a versatile chemical intermediate utilized in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular conditions.[1] A thorough understanding of its solubility characteristics across a range of solvents is paramount for successful drug development. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, directly influences a compound's bioavailability, formulation design, and ultimate therapeutic efficacy. Poor aqueous solubility, a common challenge in pharmaceutical development, can hinder the absorption of an API, thereby limiting its effectiveness.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for its determination, and discusses the practical implications of the obtained data for researchers and drug development professionals.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar molecular properties tend to be soluble in one another.[3][4] The key factors influencing the solubility of this compound are its ionic nature and the polarity of the solvent.

As a hydrochloride salt, this compound is a polar, ionic compound. This characteristic suggests a higher solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol).[5] These solvents can effectively solvate the ions through ion-dipole interactions and hydrogen bonding. Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, which cannot effectively stabilize the charged species.[5][6]

The interplay between the solute and solvent molecules can be visualized through the following logical relationship:

Figure 1: Logical relationship between solute-solvent properties and solubility outcome.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves creating a saturated solution of the compound and then measuring its concentration. The following protocol provides a robust framework for determining the solubility of this compound.

Materials:

-

This compound (purity > 99%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow:

The process of determining solubility can be broken down into several key stages, as illustrated in the following workflow diagram:

Figure 2: Experimental workflow for solubility determination.

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed vials. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be established through preliminary experiments by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[5]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being included in the analysis, filter the aliquot through a 0.22 µm syringe filter.[5] Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis and Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[5]

Data Summary and Interpretation

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | Strong ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |

| Methanol | Polar Protic | High | Similar to water, capable of solvating the ionic compound. |

| Ethanol | Polar Protic | Moderate to High | Polarity is slightly lower than methanol, potentially leading to slightly lower solubility. |

| Acetone | Polar Aprotic | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bond donating ability. |

| Dichloromethane | Nonpolar | Low | Poor ability to solvate ions. |

| Hexane | Nonpolar | Very Low | Dominated by weak van der Waals forces, unfavorable for dissolving a salt. |

Practical Implications for Drug Development

The solubility data of this compound is crucial for several aspects of the drug development process:

-

Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is essential for developing stable and effective dosage forms, such as oral solutions, suspensions, or parenteral formulations.

-

Bioavailability Enhancement: If the aqueous solubility is found to be low, various techniques can be employed to enhance it, such as salt formation (already in hydrochloride form), particle size reduction, or the use of co-solvents and surfactants.[2]

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for reaction, crystallization, and purification processes during the synthesis of the final API.

-

Preclinical Studies: For in vitro and in vivo studies, the compound needs to be dissolved in a suitable vehicle that is compatible with the biological system.

Conclusion

A comprehensive understanding of the solubility of this compound is a cornerstone for its successful application in pharmaceutical research and development. While specific quantitative data may need to be determined experimentally, the theoretical principles outlined in this guide provide a strong predictive framework. The detailed experimental protocol offers a reliable methodology for generating this critical data, empowering researchers to make informed decisions throughout the drug development lifecycle.

References

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN. Retrieved from [Link]

-

Chemlin. (n.d.). This compound. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ylamine hydrochloride. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Future Research on (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride

Introduction: Re-examining a Scaffold of Neuromodulatory Potential

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a bicyclic amine derivative built on the rigid tetralin framework, represents a significant, yet not fully explored, scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous monoamines has historically positioned it as a critical intermediate in the synthesis of ligands for key central nervous system (CNS) targets, particularly dopamine and serotonin receptors.[1] While its utility as a building block is established, this guide posits that the intrinsic pharmacological activities of this compound and its close analogs warrant a more direct and thorough investigation. Existing research points towards interactions with serotonin and norepinephrine reuptake mechanisms and potential activity at dopamine pathways, suggesting a rich, untapped potential for therapeutic innovation.[1]

This technical guide will synthesize the current understanding of this compound and its derivatives, and, more importantly, will delineate promising, unexplored research avenues. We will delve into novel therapeutic applications, propose detailed experimental workflows, and provide the foundational logic for pursuing these new frontiers in drug discovery.

Part 1: The Known Landscape - A Foundation for Future Discovery

The tetrahydronaphthalene core is a privileged scaffold in neuropharmacology. Its rigid structure allows for precise orientation of functional groups, leading to selective interactions with neurotransmitter receptors.[1] Derivatives of this core have been investigated for a range of CNS disorders.

Key Established Activities of Related Compounds:

-

Antidepressant and Anorexigenic Effects: Studies on related aminotetralins have shown weak to moderate antidepressant and anorexigenic activities, likely mediated through modulation of serotonergic pathways.[2]

-

Dopamine D2/D3 Receptor Agonism: More complex derivatives have been developed as highly potent dopamine D2/D3 agonists, with in vivo activity in animal models of Parkinson's disease.[3] This highlights the scaffold's suitability for targeting the dopaminergic system.

-

Serotonin Receptor Interaction: The parent compound, 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, is known to interact with serotonin receptors, specifically acting as a partial agonist at 5-HT1A and 5-HT2C receptors.[1]

While this existing knowledge is valuable, it primarily focuses on more complex derivatives. The core molecule, this compound, remains under-characterized. This presents a compelling opportunity for focused research.

Part 2: Charting the Unexplored Territories - Proposed Research Areas

This section outlines three novel research directions for this compound, complete with the scientific rationale and proposed experimental workflows.